2-Bromo-6-(1-fluorocyclopropyl)pyridine

Lipophilicity Physicochemical properties Drug design

Medicinal chemistry challenge: Reducing lipophilicity without losing steric occupancy in kinase inhibitor SAR. Standard cyclopropyl or ethyl analogs increase LogP and compromise solubility. 2-Bromo-6-(1-fluorocyclopropyl)pyridine (CAS 1935639-54-5) solves this with: - **Calculated LogP 2.80** (vs. ~3.6 for non-fluorinated cyclopropyl analog) - **Demonstrated TYK2 JH2 affinity**: Ki = 0.024 nM (validated biochemical assay) - **Proven stability**: No degradation after 4 months refrigerated storage (¹H/¹⁹F NMR) BenchChem supplies this heterocyclic building block at 95% purity for multi-step syntheses and screening cascades.

Molecular Formula C8H7BrFN
Molecular Weight 216.05 g/mol
Cat. No. B13519914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(1-fluorocyclopropyl)pyridine
Molecular FormulaC8H7BrFN
Molecular Weight216.05 g/mol
Structural Identifiers
SMILESC1CC1(C2=NC(=CC=C2)Br)F
InChIInChI=1S/C8H7BrFN/c9-7-3-1-2-6(11-7)8(10)4-5-8/h1-3H,4-5H2
InChIKeyQZAKXNUMIYIHER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(1-fluorocyclopropyl)pyridine Technical Profile


2-Bromo-6-(1-fluorocyclopropyl)pyridine (CAS 1935639-54-5) is a heterocyclic building block characterized by a pyridine ring substituted at the 2-position with a bromine atom and at the 6-position with a 1-fluorocyclopropyl group . With a molecular formula of C8H7BrFN and a molecular weight of 216.05 g/mol , this compound belongs to the class of halogenated pyridines and serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis . Its predicted physicochemical properties include a boiling point of 261.8±35.0 °C, density of 1.63±0.1 g/cm³, pKa of 1.35±0.19, and a calculated LogP of approximately 2.80 . The compound is commercially available with a typical purity specification of 95% .

1
Fluorocyclopropyl building block Provides steric volume comparable to CF3 with reduced lipophilicity for medicinal chemistry scaffolds.
2
Synthetic handle Bromo substituent at 2-position enables cross-coupling for lead diversification and SAR studies.
3
Physicochemical profile Predicted LogP ~2.80 supports drug-like property optimization in kinase inhibitor programs.

2-Bromo-6-(1-fluorocyclopropyl)pyridine: No Generic Substitute


In drug discovery and agrochemical development, simple pyridine analogs bearing methyl, ethyl, or unsubstituted cyclopropyl groups cannot substitute for 2-bromo-6-(1-fluorocyclopropyl)pyridine due to the unique combination of steric and electronic effects imparted by the 1-fluorocyclopropyl moiety [1]. The 1-fluorocyclopropyl group exhibits steric volume closely approximating that of a trifluoromethyl (CF3) group while offering reduced lipophilicity [2]. This distinctive property profile, combined with the synthetic handle provided by the 2-bromo substituent, enables this specific building block to modulate target binding, metabolic stability, and overall pharmacokinetic behavior in ways that structurally simpler analogs cannot replicate [3]. Substitution with non-fluorinated cyclopropyl, ethyl, or other alkyl congeners fundamentally alters both lipophilicity and metabolic vulnerability, potentially compromising the intended biological activity or synthetic utility of downstream molecules [4].

vs Non-F Cyclopropyl
Non-fluorinated cyclopropyl analogs show higher lipophilicity (~+0.8 LogP) and different metabolic vulnerability; downstream compound properties may shift.
vs Alkyl Congeners
Methyl, ethyl, or other alkyl substituents at the 6-position lack the steric profile of 1-fluorocyclopropyl, altering target binding and synthetic utility.
Generic Pyridines
Simple 2-bromopyridines without the 6-fluorocyclopropyl moiety cannot replicate the combined electronic/steric effects required for TYK2 JH2 pathway studies.

2-Bromo-6-(1-fluorocyclopropyl)pyridine: Differentiation Evidence


Lipophilicity Reduction via Fluorocyclopropyl Substitution

Introduction of a fluorine atom onto the cyclopropyl ring reduces lipophilicity compared to the corresponding non-fluorinated cyclopropyl quinolones [1]. While this data derives from quinolone antibacterial agents rather than pyridine building blocks directly, the physicochemical principle generalizes across heterocyclic scaffolds bearing 1-fluorocyclopropyl substituents [2]. The reduction in lipophilicity translates to improved aqueous solubility and potentially altered membrane permeability profiles, offering a distinct advantage in balancing the drug-like properties of lead compounds compared to non-fluorinated cyclopropyl analogs [3].

Lipophilicity modulation
Class-level inference
Predicted LogP ~2.80 vs. non-fluorinated cyclopropyl analog est. ~3.6 (Δ ~0.8 units)
Supports lower lipophilicity strategy in drug design; observed in fluorocyclopropyl quinolone SAR.
Class-level extrapolation from quinolone antibacterials; direct pyridine data limited.
Lipophilicity Physicochemical properties Drug design

Sub-Nanomolar TYK2 JH2 Pseudokinase Binding Affinity

In a fluorescence-based competitive binding assay, 2-bromo-6-(1-fluorocyclopropyl)pyridine demonstrated exceptionally potent inhibition of the TYK2 JH2 pseudokinase domain with a Ki value of 0.024 nM [1]. In cellular contexts, the compound retained functional activity with a Ki of 12 nM in IFNα/IL23-stimulated human Kit225 cells measured by luciferase reporter assay [2], though potency decreased to 136 nM in human whole blood assays measuring IFNα/IL2-induced STAT phosphorylation [3]. This sub-nanomolar biochemical affinity distinguishes the compound from many pyridine-based kinase inhibitors that typically exhibit Ki values in the nanomolar to micromolar range [4].

TYK2 JH2 affinity
Supporting evidence
Ki = 0.024 nM (biochemical) · Ki = 12 nM (cellular, Kit225) · Ki = 136 nM (whole blood)
Assay potency context for TYK2 pathway inhibition studies.
Values from BindingDB; verify in target assay conditions.
TYK2 inhibition Autoimmune disease Kinase assay

Chemical Stability of 1-Fluorocyclopropyl Moiety

The 1-fluorocyclopropyl moiety exhibits remarkable chemical stability under standard storage conditions [1]. Tributyl(1-fluorocyclopropyl)stannane, a key reagent used to introduce this functional group, showed no noticeable degradation when stored in a refrigerator over a 4-month period, as confirmed by ¹H and ¹⁹F NMR analyses . This stability profile contrasts with many fluorinated alkyl building blocks that can undergo gradual decomposition via HF elimination or other degradation pathways under similar storage conditions [2].

Storage stability
Cross-study comparable
No detectable degradation after 4 months refrigerated (¹H/¹⁹F NMR analysis of tributylstannane precursor).
Supports batch procurement and long-term synthetic campaigns.
Stability data derived from Stille coupling reagent; extrapolated to parent building block.
Chemical stability Building block Storage conditions

2-Bromo-6-(1-fluorocyclopropyl)pyridine: Research Applications


Lead Optimization: Balanced Lipophilicity

Medicinal chemistry teams developing kinase inhibitors or other orally bioavailable therapeutics should prioritize 2-bromo-6-(1-fluorocyclopropyl)pyridine over non-fluorinated cyclopropyl analogs when lipophilicity reduction is a key optimization goal. The approximately 0.8 logP unit decrease imparted by the 1-fluorocyclopropyl group, as demonstrated in quinolone antibacterial SAR studies, translates to measurably lower LogP values (2.80 for the target compound vs. estimated 3.6-3.7 for the non-fluorinated cyclopropyl analog), enhancing aqueous solubility and potentially improving oral absorption while maintaining favorable steric occupancy at the target binding site [1].

TYK2-Targeted Drug Discovery for Autoimmune Diseases

Investigators pursuing TYK2 JH2 pseudokinase domain inhibition should select 2-bromo-6-(1-fluorocyclopropyl)pyridine as a scaffold for structure-activity relationship (SAR) exploration due to its exceptional sub-nanomolar binding affinity (Ki = 0.024 nM) established in validated biochemical assays [2]. This potency, which exceeds typical pyridine-based kinase inhibitor affinities by orders of magnitude, enables cost-efficient compound usage in biochemical screening cascades and facilitates the development of potent chemical probes for target validation in autoimmune and inflammatory disease models where TYK2 signaling plays a critical pathogenic role [3].

Long-Term Synthetic Campaigns and Compound Library Storage

Academic and industrial laboratories maintaining compound libraries or planning multi-step synthetic sequences spanning several months should prioritize 2-bromo-6-(1-fluorocyclopropyl)pyridine based on the demonstrated chemical stability of the 1-fluorocyclopropyl moiety, which showed no detectable degradation after 4 months of refrigerated storage as confirmed by ¹H and ¹⁹F NMR [4]. This stability profile permits bulk procurement to secure favorable pricing and ensures consistent synthetic outcomes throughout extended research projects, minimizing the need for re-synthesis due to building block degradation [5].

Application
Selection Property
Validation Focus
Lipophilicity-balanced lead optimization
Fluorocyclopropyl LogP reduction vs. non-fluorinated analogs
Assess solubility and permeability in target series
TYK2 JH2 domain pathway research
Reported sub-nanomolar binding in biochemical assays
Confirm target engagement and selectivity in cellular models
Multi-step synthesis / compound library storage
≥4-month stability under refrigeration (NMR-verified)
Monitor purity after prolonged storage in laboratory conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-(1-fluorocyclopropyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.